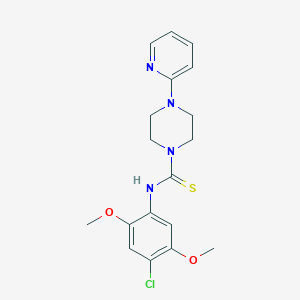![molecular formula C17H15ClN2S B216534 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B216534.png)
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline, also known as TCS 2312, is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer cell proliferation, and insulin resistance. 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which can help to reduce inflammation. 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has been found to improve glucose uptake and insulin sensitivity in cells, which can help to improve glycemic control in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of experimental conditions. However, 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312. One area of research could be to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be to study its potential use in treating inflammatory bowel disease. Additionally, more studies are needed to understand the exact mechanism of action of 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 can be synthesized using a multistep process. The first step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. The second step involves the reaction of 3-chlorobenzyl sulfide with 2-amino-4,6-dimethylquinazoline in the presence of a base to form 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312.
Applications De Recherche Scientifique
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline |
|---|---|
Formule moléculaire |
C17H15ClN2S |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-7-16-15(8-11)12(2)19-17(20-16)21-10-13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
Clé InChI |
UJZCZBHZIQUWOW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)SCC3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
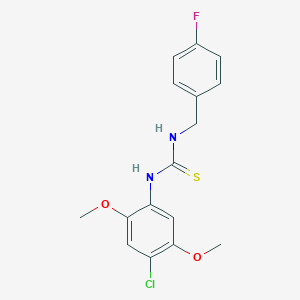
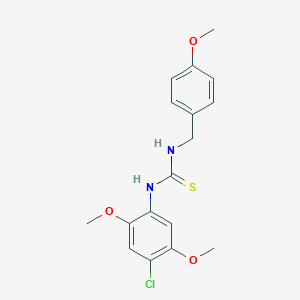
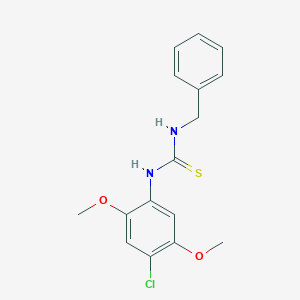
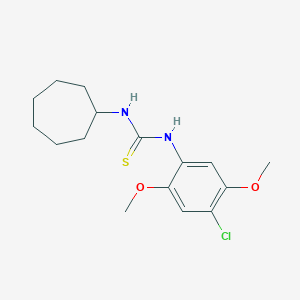
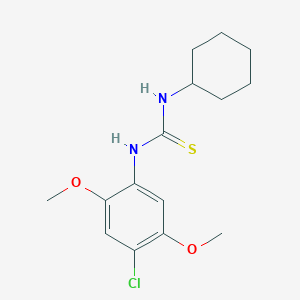

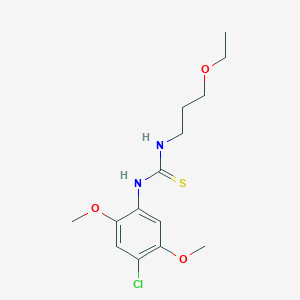
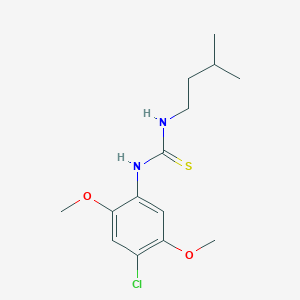

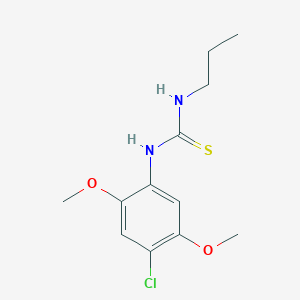
![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)
![Ethyl 1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216471.png)
